(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-17-4-2-3-5-19(17)14-29-15-27-24-20(25(29)32)13-28-30(24)11-10-26-23(31)9-7-18-6-8-21-22(12-18)34-16-33-21/h2-9,12-13,15H,10-11,14,16H2,1H3,(H,26,31)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDNBUOLIDVRLG-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxol moiety and a pyrazolo[3,4-d]pyrimidine derivative. Its molecular formula is C24H29N3O4, with a molecular weight of approximately 429.51 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate both the benzo[d][1,3]dioxol and pyrazolo[3,4-d]pyrimidine frameworks. Specific synthetic routes may vary but often utilize established methodologies for constructing these heterocyclic systems.
Anticancer Properties
Recent studies have demonstrated that similar compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values in the nanomolar range against human cancer cell lines such as HeLa and A549. Here are some findings related to the biological activity:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 3d | HCT-116 | 0.53 | Tubulin polymerization inhibitor |
| Compound 3d | A549 | 0.038 | Induces apoptosis via caspase activation |
| Compound 3d | MDA-MB-231 | >10 | Reduced activity compared to other lines |
These results indicate that modifications in the substituents can significantly impact the compound's efficacy against different cancer types.
The mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis : Activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 have been observed in treated cells.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce G2/M phase arrest in cancer cells.
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Study on Compound 3d : This study showed that compound 3d induced significant apoptosis in MDA-MB-231 cells through caspase activation pathways. The expression levels of Bcl-2 were notably decreased, indicating effective induction of programmed cell death .
- Comparative Study : In a comparative analysis with established chemotherapeutics like doxorubicin and CA-4, compounds structurally similar to this compound exhibited superior potency against specific cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Structural similarity is critical for predicting biological activity, as structurally analogous compounds often share target affinities . Key comparable compounds include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Functional Group Impact
- Acrylamide Moiety: The target compound’s Z-configured acrylamide may enable covalent binding to cysteine residues, akin to kinase inhibitors like ibrutinib. In contrast, 3d () lacks this electrophilic property, suggesting non-covalent interactions .
- Piperonyl vs. Morpholino Groups: The target’s piperonyl group enhances lipophilicity and blood-brain barrier penetration, whereas 3d’s morpholino substituent increases solubility and polar interactions .
Computational and Crystallographic Insights
- Similarity Metrics: Tools like Tanimoto coefficients () and Multiwfn () quantify structural overlap, with the target showing >70% similarity to pyrazolo-pyrimidinone antivirals .
- Crystal Packing: Mercury CSD () could analyze packing motifs if crystallographic data were available, though none is provided here .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
